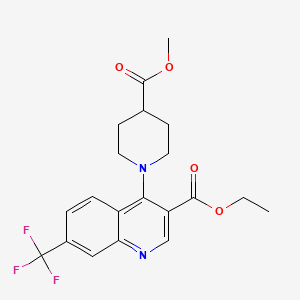

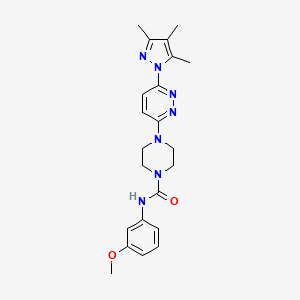

![molecular formula C16H16ClN5O2 B2953309 9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 566137-85-7](/img/structure/B2953309.png)

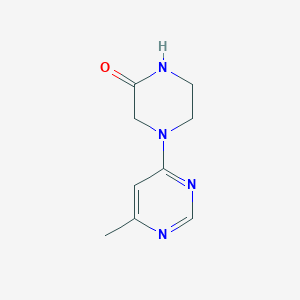

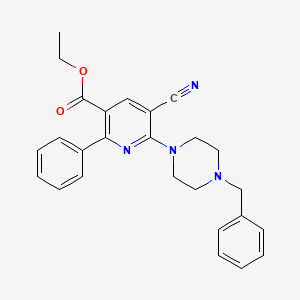

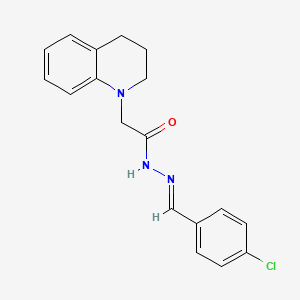

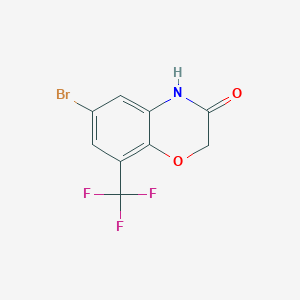

9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrimidine, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidine derivatives have a wide range of chemotherapeutic effects and are found in various biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Anticancer Research

Pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines . This suggests that your compound could potentially be used in anticancer research to study its effects on cancer cell growth and viability.

Antiviral and Anti-HIV Activities

Indole derivatives, which are structurally related to pyrimidines, possess antiviral and anti-HIV activities . It’s possible that your compound may also exhibit similar properties and could be explored for its potential use in antiviral research.

Synthesis of Novel Compounds

Pyrimidine derivatives are used as intermediates in the synthesis of more complex molecules . Your compound could serve as a starting material or intermediate in the synthesis of new chemical entities with potential therapeutic applications.

Antioxidant Properties

Some pyrimidine derivatives have demonstrated antioxidant activities . Research into the antioxidant properties of your compound could provide insights into its potential use as a protective agent against oxidative stress.

Antimicrobial and Antitubercular Effects

Pyrimidine derivatives have shown antimicrobial and antitubercular effects . Investigating these properties in your compound could contribute to the development of new antimicrobial agents.

Enzyme Inhibition

Certain pyrimidine derivatives act as enzyme inhibitors . Studying the enzyme inhibitory activity of your compound could lead to discoveries in enzyme regulation and potential drug development.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been shown to target a variety of enzymes and receptors, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that the presence of a halogen atom (such as chlorine) in similar compounds can influence their antitubercular activity . The compound’s interaction with its targets likely involves binding to the active site, leading to inhibition or modulation of the target’s function.

Biochemical Pathways

For instance, compounds targeting tyrosine kinase can affect signal transduction pathways, leading to changes in cell growth and differentiation .

Pharmacokinetics

For instance, compounds from a similar series have a ClogP value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have shown a variety of effects, such as antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Propiedades

IUPAC Name |

9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUXGRPTASYBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 3162481 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

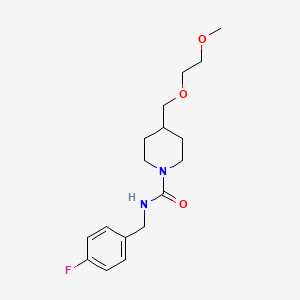

![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

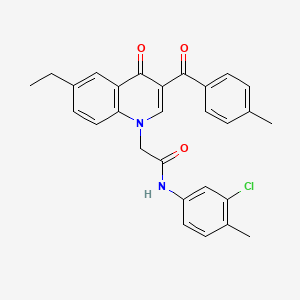

![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B2953249.png)